Vanilloin

Catalog No.
S15335023
CAS No.
5463-23-0
M.F
C16H16O6
M. Wt
304.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanilloin

CAS Number

5463-23-0

Product Name

Vanilloin

IUPAC Name

2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3

InChI Key

QUPJTPYPQZUQPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O

Vanillin is an organic compound with the molecular formula C8H8O3C_8H_8O_3. It is classified as a phenolic aldehyde and is primarily known as the main flavor component of vanilla. Vanillin possesses several functional groups, including an aldehyde, a hydroxyl group, and an ether group, contributing to its distinct aromatic properties. It appears as a white crystalline solid with a melting point between 81 and 83 degrees Celsius . While naturally derived from the vanilla bean, the majority of vanillin used today is synthetically produced due to high demand exceeding the supply of natural vanilla .

Due to its reactive functional groups. Key reactions include:

  • Esterification: Vanillin can react with acetic anhydride to form esters through both acid-catalyzed and base-catalyzed mechanisms. The acid-catalyzed reaction can produce multiple products due to the reactivity of the aldehyde group .
  • Oxidation: Vanillin can be oxidized to vanillic acid when treated with oxidizing agents. This reaction enhances its utility in various applications, particularly in food and pharmaceuticals .
  • Condensation Reactions: Vanillin can participate in condensation reactions, leading to the formation of complex aromatic compounds .

Vanillin exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Properties: Studies have shown that vanillin possesses antioxidant activity, which may help in reducing oxidative stress and preventing cellular damage .
  • Antimicrobial Effects: Vanillin has demonstrated antimicrobial properties against various pathogens, making it a candidate for use in food preservation and therapeutic applications .
  • Anti-inflammatory Effects: Research indicates that vanillin may possess anti-inflammatory properties, potentially aiding in the treatment of inflammatory diseases .

Vanillin can be synthesized through several methods:

  • From Guaiacol: The most common industrial method involves synthesizing vanillin from guaiacol via a two-step process involving oxidation and methylation. This method has been widely adopted since the 1970s .
  • From Lignin: Vanillin can also be produced from lignin, a byproduct of wood processing. The process involves depolymerization followed by oxidation .
  • From 4-Hydroxybenzaldehyde: A laboratory synthesis route involves bromination of 4-hydroxybenzaldehyde followed by coupling with methoxide using copper catalysts to yield vanillin .

Vanillin has diverse applications across various industries:

  • Food Industry: It is predominantly used as a flavoring agent in foods and beverages due to its sweet aroma and taste.
  • Fragrance Industry: Vanillin is utilized in perfumes and cosmetics for its pleasant scent.
  • Pharmaceuticals: Its antioxidant and antimicrobial properties make it useful in pharmaceutical formulations.
  • Biotechnology: Vanillin is explored for its potential use in bioprocessing and as a precursor for other valuable compounds .

Research on vanillin's interactions has revealed significant insights into its behavior in biological systems:

  • Hydrolysis of Glucovanillin: During the curing process of vanilla beans, glucovanillin undergoes hydrolysis catalyzed by endogenous enzymes, leading to the release of free vanillin. This process is crucial for developing the characteristic flavor of cured vanilla beans .
  • Reactivity with Amines: Vanillin can react with low molecular weight amines, forming Schiff bases, which may influence flavor profiles during food processing .

Several compounds share structural similarities with vanillin. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
EthylvanillinC₉H₁₀O₃Stronger flavor than vanillin; contains an ethoxy group instead of methoxy .
EugenolC₁₀H₁₂O₂Found in clove oil; has analgesic properties; used in dentistry .
CinnamaldehydeC₉H₈OMain component of cinnamon; exhibits strong antimicrobial activity .
Vanillic AcidC₈H₈O₄Oxidation product of vanillin; used as an antioxidant in food products .

Vanillin stands out due to its unique combination of flavor profile, functional groups, and extensive applications compared to these similar compounds. Its widespread use as a flavoring agent makes it particularly significant in both culinary and industrial contexts.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

304.09468823 g/mol

Monoisotopic Mass

304.09468823 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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